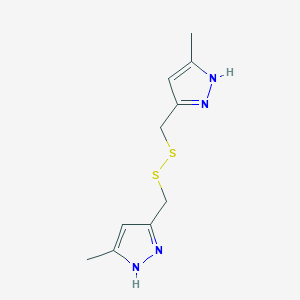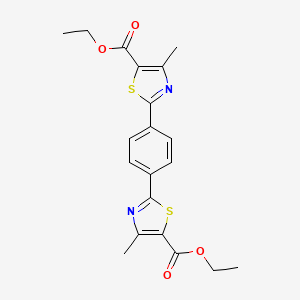
1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane is an organic compound with the molecular formula C10H14N4S2 It features two 5-methyl-1H-pyrazol-3-yl groups connected by a disulfane (S-S) bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane typically involves the reaction of 5-methyl-1H-pyrazole-3-carbaldehyde with a disulfide source under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF), followed by the addition of a disulfide compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols.
Substitution: The pyrazole rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT).
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiols.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
科学研究应用
1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying enzyme mechanisms involving disulfide bonds.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in materials science for the development of new polymers or catalysts.
作用机制
The mechanism of action of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane involves its ability to interact with biological molecules through its disulfane bridge and pyrazole rings. The disulfane bond can undergo redox reactions, making it a potential modulator of redox-sensitive biological pathways. The pyrazole rings can interact with various enzymes and receptors, influencing their activity .
相似化合物的比较
1,2-Bis((1H-pyrazol-3-yl)methyl)disulfane: Lacks the methyl group on the pyrazole rings.
1,2-Bis((5-phenyl-1H-pyrazol-3-yl)methyl)disulfane: Contains phenyl groups instead of methyl groups.
Uniqueness: 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane is unique due to the presence of the methyl group on the pyrazole rings, which can influence its reactivity and binding properties.
属性
IUPAC Name |
5-methyl-3-[[(5-methyl-1H-pyrazol-3-yl)methyldisulfanyl]methyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S2/c1-7-3-9(13-11-7)5-15-16-6-10-4-8(2)12-14-10/h3-4H,5-6H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMIIAFNRZJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CSSCC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]](/img/structure/B8245883.png)
![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)

![2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245903.png)




![Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-](/img/structure/B8245931.png)
